7-Bromo-3-propyl-2,3-dihydro-1H-indole
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Overview
Description
7-Bromo-3-propyl-2,3-dihydro-1H-indole: is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-propyl-2,3-dihydro-1H-indole typically involves the bromination of 3-propyl-2,3-dihydro-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as 7-bromo-3-propylindole-2,3-dione.
Reduction: Reduced forms such as 7-bromo-3-propylindoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various chemical transformations and functionalizations .
Biology: Indole derivatives, including 7-Bromo-3-propyl-2,3-dihydro-1H-indole, have shown potential in biological studies due to their ability to interact with biological targets. They are investigated for their antimicrobial, antiviral, and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives are known to exhibit a wide range of pharmacological activities, making them candidates for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 7-Bromo-3-propyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The bromine atom may enhance the compound’s binding affinity and selectivity towards certain targets. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
- 7-Bromo-1H-indole
- 7-Bromo-2,3-dihydro-1H-indole hydrochloride
- 3-(2-Bromoethyl)indole
Comparison: 7-Bromo-3-propyl-2,3-dihydro-1H-indole is unique due to the presence of the propyl group at the 3-position, which can influence its chemical reactivity and biological activity. Compared to other brominated indole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
7-bromo-3-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14BrN/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-6,8,13H,2,4,7H2,1H3 |
InChI Key |
CGJZSYPJLZZPPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC2=C1C=CC=C2Br |
Origin of Product |
United States |
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